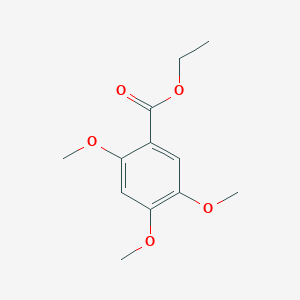

Ethyl 2,4,5-trimethoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-5-17-12(13)8-6-10(15-3)11(16-4)7-9(8)14-2/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZVDUVEECRKEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Ethyl 2,4,5 Trimethoxybenzoate and Its Derivatives

Direct Synthetic Pathways to Ethyl 2,4,5-trimethoxybenzoate

The most direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2,4,5-trimethoxybenzoic acid.

The Fischer-Speier esterification is a classical and widely used method for the synthesis of esters from carboxylic acids and alcohols. google.compatsnap.com This acid-catalyzed reaction is an equilibrium process, and to drive the reaction towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

In a typical procedure for the synthesis of this compound via Fischer-Speier esterification, 2,4,5-trimethoxybenzoic acid is refluxed with an excess of absolute ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comoperachem.comcerritos.edu The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed under reduced pressure, and the crude product is purified, often by extraction and subsequent distillation or recrystallization.

Table 1: Reaction Parameters for Fischer-Speier Esterification

| Parameter | Typical Condition |

|---|---|

| Carboxylic Acid | 2,4,5-trimethoxybenzoic acid |

| Alcohol | Ethanol (often in excess, serving as solvent) |

| Catalyst | Concentrated H₂SO₄ or HCl |

| Temperature | Reflux |

| Reaction Time | Several hours |

| Work-up | Neutralization, extraction, and purification |

While the Fischer-Speier method is robust, alternative methods can be employed, especially when dealing with sensitive substrates or when milder reaction conditions are required.

Steglich Esterification : This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgorganic-chemistry.org The Steglich esterification is known for its mild reaction conditions, typically being carried out at room temperature. wikipedia.org This method is particularly advantageous for the esterification of sterically hindered alcohols or acid-labile substrates. organic-chemistry.org The reaction involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol to form the ester and dicyclohexylurea (DCU) as a byproduct. wikipedia.orgorganic-chemistry.org

Mitsunobu Reaction : The Mitsunobu reaction provides another mild method for esterification, proceeding with inversion of stereochemistry at the alcohol's chiral center. organic-chemistry.orgorgsyn.org This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgorgsyn.orgnih.gov The reaction works by activating the alcohol to nucleophilic attack by the carboxylate anion. organic-chemistry.org A key requirement is that the carboxylic acid should be sufficiently acidic (pKa < 15) for the reaction to proceed efficiently. organic-chemistry.org

Table 2: Comparison of Alternative Esterification Methods

| Method | Reagents | Key Features |

|---|---|---|

| Steglich Esterification | DCC, DMAP | Mild, room temperature conditions; suitable for sensitive substrates. wikipedia.orgorganic-chemistry.org |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Mild conditions; results in inversion of stereochemistry for chiral alcohols. organic-chemistry.orgorgsyn.org |

Chemical Transformations Leading to Derivatives Containing the 2,4,5-Trimethoxybenzoate Moiety

Once this compound is synthesized, it can be further modified to generate a library of derivatives. These modifications can be categorized into three main areas: coupling reactions to create substituted benzoates, derivatization of the ethyl ester group, and modification of the aromatic nucleus.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the aromatic ring of this compound would first need to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. This method is highly versatile for the formation of biaryl compounds.

Heck Reaction : The Heck reaction is the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org This reaction is particularly useful for the vinylation of aryl halides. organic-chemistry.org

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. libretexts.org It is a reliable method for the synthesis of arylalkynes.

The ethyl ester group of this compound is a versatile handle for further chemical modifications.

Amide Formation : Esters can be converted to amides through aminolysis, which involves reacting the ester with an amine. This reaction can be facilitated by heating or by using specific catalysts.

Reduction to an Alcohol : The ester functionality can be reduced to a primary alcohol, (2,4,5-trimethoxyphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comwikipedia.org This reaction is typically carried out in an anhydrous ethereal solvent. wikipedia.org

Transesterification : This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with benzyl (B1604629) alcohol would yield Benzyl 2,4,5-trimethoxybenzoate.

Table 3: Derivatization of the Ethyl Ester Group

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Amide Formation | Amine (e.g., R-NH₂) | Amide |

| Reduction | LiAlH₄ | Primary Alcohol |

| Transesterification | Alcohol (e.g., R'-OH), Acid/Base Catalyst | Ester |

The electron-rich nature of the 2,4,5-trimethoxy-substituted benzene (B151609) ring makes it susceptible to electrophilic aromatic substitution reactions.

Halogenation : The aromatic ring can be halogenated, for instance, through bromination. The positions of the methoxy (B1213986) groups will direct the incoming electrophile.

Nitration : Nitration of the aromatic ring can be achieved using nitrating agents. For example, the nitration of β-asarone (2,4,5-trimethoxy-(Z)-1-propenylbenzene) has been reported to yield nitro derivatives. researchgate.net Similarly, 1,3,5-trimethoxybenzene (B48636) can be nitrated to form 1,3,5-trimethoxy-2,4,6-trinitrobenzene. google.com

Formylation : A formyl group (-CHO) can be introduced onto the aromatic ring using methods like the Vilsmeier-Haack reaction. chemistrysteps.comorganic-chemistry.org This reaction typically uses a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, which then acts as the electrophile. chemistrysteps.comwikipedia.org This reaction is particularly effective for electron-rich aromatic compounds. organic-chemistry.org

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4,5-trimethoxybenzoic acid |

| Ethanol |

| Sulfuric acid |

| Hydrochloric acid |

| Dicyclohexylcarbodiimide (DCC) |

| 4-dimethylaminopyridine (DMAP) |

| Dicyclohexylurea (DCU) |

| Triphenylphosphine (PPh₃) |

| Diethyl azodicarboxylate (DEAD) |

| Diisopropyl azodicarboxylate (DIAD) |

| (2,4,5-trimethoxyphenyl)methanol |

| Benzyl alcohol |

| Benzyl 2,4,5-trimethoxybenzoate |

| β-asarone (2,4,5-trimethoxy-(Z)-1-propenylbenzene) |

| 1,3,5-trimethoxybenzene |

| 1,3,5-trimethoxy-2,4,6-trinitrobenzene |

| N,N-dimethylformamide (DMF) |

Incorporation into Complex Molecular Architectures (e.g., quinoline (B57606) and purine (B94841) frameworks)

The 2,4,5-trimethoxyphenyl moiety, a key feature of this compound, is a significant pharmacophore. Its incorporation into heterocyclic systems like quinolines and purines is a strategy to generate novel molecules with diverse biological activities.

Quinoline Frameworks:

A prominent method for the synthesis of quinoline derivatives bearing the 2,4,5-trimethoxyphenyl group is the Doebner reaction. This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. While direct use of this compound in this reaction is not typical, the closely related 2,4,5-trimethoxyaniline (B1590575) serves as a key precursor.

The Doebner reaction is a valuable tool for creating substituted quinolines. nih.govwikipedia.org It is an alternative to the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids. wikipedia.org The reaction can be catalyzed by both Lewis and Brønsted acids. wikipedia.org

In a typical Doebner reaction leading to a quinoline with a 2,4,5-trimethoxyphenyl substituent, 2,4,5-trimethoxyaniline would be reacted with an appropriate aldehyde and pyruvic acid. The resulting quinoline-4-carboxylic acid can then be subjected to esterification to yield the corresponding ethyl ester. The efficiency of the Doebner reaction can be influenced by the electronic nature of the substituents on the aniline. While anilines with electron-withdrawing groups often result in lower yields in the conventional Doebner reaction, modified procedures such as the Doebner hydrogen-transfer reaction have been developed to improve outcomes. nih.gov

A study on the synthesis of quinoline-4-carboxylic acid derivatives utilized 3,4,5-trimethoxyaniline (B125895) in a catalyst-free Doebner reaction with various aromatic aldehydes and pyruvic acid in ethanol, achieving high yields. This demonstrates the feasibility of incorporating trimethoxyphenyl moieties into the quinoline core under relatively mild conditions.

Purine Frameworks:

The direct incorporation of this compound into purine frameworks is not extensively documented in readily available literature. The synthesis of purine derivatives typically involves the construction of the purine ring system from pyrimidine (B1678525) or imidazole (B134444) precursors. news-medical.netgoogle.comunipr.it

A general approach to substituted purines involves the reaction of a substituted 4,5-diaminopyrimidine (B145471) with a carboxylic acid or its derivative. In this context, 2,4,5-trimethoxybenzoic acid, the hydrolysis product of this compound, could potentially be used. The carboxylic acid would be activated, for instance, by conversion to its acid chloride, and then reacted with a suitable 4,5-diaminopyrimidine to form the imidazole ring of the purine.

Multicomponent reactions are also gaining prominence in the synthesis of purine and pyrimidine derivatives, offering sustainable and efficient routes to these heterocyclic systems. unipr.itresearchgate.net While specific examples utilizing 2,4,5-trimethoxy-substituted precursors are not detailed, the versatility of these methods suggests their potential applicability.

Comparative Analysis of Synthetic Efficiency and Selectivity

The synthesis of this compound from 2,4,5-trimethoxybenzoic acid can be achieved through several standard esterification methods. The choice of method depends on factors such as scale, availability of reagents, and desired purity. A comparative analysis of two common methods, Fischer esterification and the Mitsunobu reaction, is presented below.

Fischer Esterification:

This is a classic and straightforward method for ester synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. cerritos.edumasterorganicchemistry.compatsnap.com

Reaction: 2,4,5-trimethoxybenzoic acid + Ethanol ⇌ this compound + Water (in the presence of H⁺)

Efficiency: The Fischer esterification is an equilibrium-controlled reaction. masterorganicchemistry.comorganic-chemistry.org To achieve high yields of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (ethanol in this case) or by removing water as it is formed, for instance, through azeotropic distillation. organic-chemistry.org For the synthesis of ethyl benzoate (B1203000) from benzoic acid and a tenfold excess of ethanol, a yield of 97% has been reported, which suggests that high efficiency is achievable for the synthesis of this compound under optimized conditions. masterorganicchemistry.com

Selectivity: The reaction is generally selective for the carboxylic acid functional group. The methoxy groups on the aromatic ring are stable under the acidic conditions of the Fischer esterification. Side reactions are minimal, primarily involving potential ether formation from the alcohol at very high temperatures, though this is not a significant concern under typical reflux conditions for ethanol.

Mitsunobu Reaction:

The Mitsunobu reaction provides a powerful and often high-yielding method for the synthesis of esters from a carboxylic acid and an alcohol under mild, neutral conditions. organic-chemistry.orgnih.govresearchgate.net It utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

Reaction: 2,4,5-trimethoxybenzoic acid + Ethanol + PPh₃ + DEAD → this compound + Ph₃P=O + EtO₂C-NH-NH-CO₂Et

Efficiency: The Mitsunobu reaction is generally known for its high yields, often exceeding those of the Fischer esterification, particularly for sterically hindered substrates or sensitive molecules. nih.gov The reaction is typically run at or below room temperature and is not equilibrium-limited. However, the stoichiometry of the reagents must be carefully controlled, and the purification of the final product can be complicated by the presence of triphenylphosphine oxide and the reduced azodicarboxylate byproducts. organic-chemistry.org Recent developments have focused on using reagents that simplify the removal of these byproducts. organic-chemistry.org

Selectivity: The Mitsunobu reaction is highly selective for the formation of the ester bond. A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center, though this is not relevant for the synthesis of this compound from ethanol. nih.govresearchgate.net The mild reaction conditions are compatible with a wide range of functional groups.

Comparative Table of Synthetic Methods:

| Feature | Fischer Esterification | Mitsunobu Reaction |

| Reagents | 2,4,5-trimethoxybenzoic acid, Ethanol, Strong acid catalyst (e.g., H₂SO₄) | 2,4,5-trimethoxybenzoic acid, Ethanol, Triphenylphosphine, Azodicarboxylate (e.g., DEAD) |

| Conditions | Reflux, acidic | Mild (often 0 °C to room temperature), neutral |

| Reaction Type | Equilibrium-controlled | Not equilibrium-controlled |

| Typical Yields | Moderate to high (can be >90% with optimization) | High to excellent |

| Byproducts | Water | Triphenylphosphine oxide, reduced azodicarboxylate |

| Purification | Relatively straightforward (neutralization, extraction) | Can be challenging due to byproducts |

| Selectivity | Good | Excellent |

| Advantages | Inexpensive reagents, simple procedure | High yields, mild conditions, broad substrate scope |

| Disadvantages | Equilibrium limitations, requires harsh acidic conditions | Expensive reagents, stoichiometric byproducts that can complicate purification |

Advanced Spectroscopic and Analytical Characterization of Ethyl 2,4,5 Trimethoxybenzoate and Its Analogs

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. fda.gov The molecular formula of Ethyl 2,4,5-trimethoxybenzoate is C₁₂H₁₆O₅.

Calculated Exact Mass for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₁₂H₁₆O₅ | 240.0998 |

| [M+H]⁺ | C₁₂H₁₇O₅⁺ | 241.1071 |

| [M+Na]⁺ | C₁₂H₁₆NaO₅⁺ | 263.0890 |

An experimentally determined mass that matches one of these calculated values to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, as it typically produces intact molecular ions with minimal fragmentation. For this compound, ESI-MS in positive ion mode would be expected to primarily generate the protonated molecule [M+H]⁺ at m/z 241.1071.

Depending on the solvent system and the presence of salts, other adduct ions are commonly observed. These adducts can aid in the identification of the molecular ion peak. Common adducts include:

Sodium adduct [M+Na]⁺: Expected at m/z 263.0890.

Potassium adduct [M+K]⁺: Expected at m/z 279.0629.

Ammonium adduct [M+NH₄]⁺: Expected at m/z 258.1336.

The observation of these adducts, each differing by a known mass, provides further confidence in the assignment of the molecular weight of the compound. While ESI is a soft ionization technique, some fragmentation can be induced in the mass spectrometer to aid in structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the effective separation of volatile and semi-volatile compounds, followed by their identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.

In the context of this compound, GC-MS serves as an invaluable tool for assessing the purity of a synthesized sample. By separating the target compound from any starting materials, byproducts, or residual solvents, the purity can be accurately quantified. The retention time, the time it takes for the compound to travel through the chromatographic column, is a characteristic feature that can be used for identification under specific analytical conditions.

Furthermore, GC-MS is instrumental in monitoring the progress of the esterification reaction that produces this compound from 2,4,5-trimethoxybenzoic acid and ethanol (B145695). By taking aliquots of the reaction mixture at different time intervals and analyzing them by GC-MS, the depletion of the starting materials and the formation of the product can be tracked, allowing for the optimization of reaction conditions.

Predicted Mass Spectrometry Fragmentation for this compound

| Predicted m/z | Possible Fragment Ion | Description |

|---|---|---|

| 240 | [C₁₂H₁₆O₅]⁺ | Molecular Ion |

| 195 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 211 | [M - CH₂CH₃]⁺ | Loss of the ethyl group |

| 183 | [M - COOCH₂CH₃]⁺ | Loss of the ethoxycarbonyl group |

| 168 | [M - COOCH₂CH₃ - CH₃]⁺ | Loss of the ethoxycarbonyl and a methyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds within a molecule vibrate at characteristic frequencies, and when these frequencies match the frequency of the infrared radiation, absorption occurs.

For this compound, IR spectroscopy can confirm the presence of key functional groups. The most prominent absorption band would be the ester carbonyl (C=O) stretch, which is expected to appear in the region of 1720-1740 cm⁻¹. The presence of the three methoxy (B1213986) groups (-OCH₃) would be indicated by C-O stretching vibrations, typically observed between 1000 and 1300 cm⁻¹, and C-H stretching of the methyl groups around 2850-2950 cm⁻¹. The aromatic ring gives rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

The IR spectrum of the precursor, 2,4,5-trimethoxybenzoic acid, shows a broad O-H stretch from the carboxylic acid group, typically between 2500 and 3300 cm⁻¹, which would be absent in the spectrum of the ethyl ester. The carbonyl stretch of the carboxylic acid is also found at a slightly lower wavenumber compared to the ester.

Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Ester | C=O stretch | 1720 - 1740 |

| Aromatic | C=C stretch | 1450 - 1600 |

| Aromatic | C-H stretch | 3000 - 3100 |

| Alkyl (ethyl and methoxy) | C-H stretch | 2850 - 2980 |

| Ether (methoxy) | C-O stretch | 1000 - 1300 |

| Ester | C-O stretch | 1150 - 1250 |

X-ray Crystallography for Definitive Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By diffracting a beam of X-rays off the ordered array of atoms in a crystal, a diffraction pattern is produced, which can be mathematically transformed into a model of the electron density and, consequently, the atomic positions.

While the crystal structure of this compound has not been reported in the searched literature, the structures of several closely related compounds, such as Methyl 3,4,5-trimethoxybenzoate (B1228286) and Ethyl 2,6-dimethoxybenzoate, have been determined. nih.govmdpi.com These structures provide valuable insights into the likely conformation and packing of this compound in the solid state.

Crystallographic Data for an Analogous Compound: Methyl 3,4,5-trimethoxybenzoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.789(2) |

| b (Å) | 8.031(2) |

| c (Å) | 14.072(3) |

| β (°) | 99.19(3) |

| Volume (ų) | 1092.9(4) |

Computational and Theoretical Chemistry Studies of Ethyl 2,4,5 Trimethoxybenzoate Systems

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. DFT calculations allow for the accurate prediction of various molecular properties by approximating the electron density.

The first step in most quantum chemical studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For a flexible molecule like Ethyl 2,4,5-trimethoxybenzoate, this involves a conformational analysis to identify different stable arrangements (conformers) arising from rotation around single bonds.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound Note: The values below are hypothetical examples of what a DFT conformational analysis would determine.

| Dihedral Angle | Description | Expected Low-Energy Orientation |

|---|---|---|

| C2-C1-C(O)-O | Torsion around the ring-carbonyl bond | Near 0° or 180° to maximize conjugation |

| C1-C(O)-O-CH2 | Torsion of the ester group (s-trans vs. s-cis) | s-trans conformation is generally preferred |

| C(O)-O-CH2-CH3 | Torsion of the ethyl group | Staggered conformations (gauche or anti) |

| C1-C2-O-CH3 | Torsion of the C2-methoxy group | Planar or near-planar with the ring |

| C3-C4-O-CH3 | Torsion of the C4-methoxy group | Planar or near-planar with the ring |

DFT calculations are widely used for the accurate prediction of spectroscopic data, particularly NMR chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a standard approach within the DFT framework for calculating isotropic magnetic shielding tensors, which are then linearly correlated with experimental chemical shifts. rsc.orgepstem.net

The process involves first optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP/6-31G+(d,p)) and then performing the GIAO calculation on the optimized structure. epstem.netnih.gov The calculated absolute shieldings (σ) are converted to chemical shifts (δ) relative to a reference standard, typically Tetramethylsilane (TMS), using a linear regression equation (δ_exp = a + b * σ_calc). rsc.org This method can reliably predict both ¹H and ¹³C NMR spectra, aiding in the structural confirmation of the compound. epstem.net

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound Note: This table illustrates the expected outcome of a DFT-GIAO calculation and its correlation with experimental data. Actual experimental values would be needed for a precise comparison.

| Atom | Predicted Chemical Shift (δ) | Experimental Chemical Shift (δ) |

|---|---|---|

| ¹³C NMR | ||

| C=O | ~165.8 | (Not available) |

| C1 | ~115.2 | (Not available) |

| C2 | ~156.5 | (Not available) |

| C3 | ~97.1 | (Not available) |

| C4 | ~152.0 | (Not available) |

| C5 | ~142.9 | (Not available) |

| C6 | ~112.3 | (Not available) |

| O-CH2 | ~60.9 | (Not available) |

| CH3 (ethyl) | ~14.3 | (Not available) |

| OCH3 (C2) | ~56.2 | (Not available) |

| OCH3 (C4) | ~56.4 | (Not available) |

| OCH3 (C5) | ~56.0 | (Not available) |

| ¹H NMR | ||

| H3 | ~6.5 | (Not available) |

| H6 | ~7.3 | (Not available) |

| O-CH2 | ~4.3 | (Not available) |

| CH3 (ethyl) | ~1.3 | (Not available) |

| OCH3 (C2) | ~3.8 | (Not available) |

| OCH3 (C4) | ~3.9 | (Not available) |

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. The MEP map helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. mdpi.comnih.gov For this compound, negative potential is expected around the oxygen atoms (especially the carbonyl oxygen), while positive regions would be located around the hydrogen atoms. nih.gov

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While quantum mechanics is ideal for studying the detailed electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, particularly in a condensed phase like a solution. MD simulations track the positions and velocities of atoms in a system, governed by a force field, allowing for the study of dynamic processes and bulk properties. For a compound like this compound, MD simulations could be used to understand its solvation shell, diffusion characteristics in different solvents, and how it interacts with other molecules in solution. Such simulations are critical for bridging the gap between the properties of an isolated molecule and its behavior in a real-world chemical or biological environment.

Molecular Docking and Binding Interaction Studies with Biological Macromolecules (for biologically relevant derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. jbcpm.com

For derivatives of this compound, molecular docking could be employed to investigate their potential as inhibitors of specific biological targets. For instance, studies on structurally related compounds have explored their interactions with targets like Rho6 protein and various enzymes. nih.govmdpi.com The process involves placing the ligand into the binding site of the receptor and using a scoring function to estimate the binding affinity, often reported in kcal/mol. jbcpm.comnih.gov The analysis of the docked pose reveals key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, with specific amino acid residues in the protein's active site. nih.govnih.gov

Table 3: Example of Molecular Docking Results for a Hypothetical Derivative Note: This table is a representative example of typical data obtained from a molecular docking study.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Example Kinase | Derivative A | -8.5 | LYS 76, GLU 91 | Hydrogen Bond |

| VAL 57, LEU 148 | Hydrophobic Interaction | |||

| PHE 147 | Pi-Pi Stacking | |||

| Example Oxidase | Derivative A | -7.9 | HIS 210, TYR 98 | Hydrogen Bond, Pi-Cation |

In Silico Prediction of Physicochemical Properties Relevant to Chemical Behavior

In silico methods, particularly Quantitative Structure-Property Relationship (QSPR) models, are used to predict the physicochemical properties of molecules based on their chemical structure. nih.govnih.gov These predictions are vital for assessing a compound's potential behavior in environmental or biological systems without the need for extensive experimental testing. researchgate.net

Key properties that can be predicted include:

Octanol-water partition coefficient (logP): A measure of lipophilicity, which affects absorption and distribution. nih.gov

Aqueous solubility (logS): The ability of the compound to dissolve in water. nih.gov

Polar Surface Area (PSA): Related to a molecule's ability to permeate cell membranes.

Boiling Point (BP), Melting Point (MP), and Vapor Pressure (VP): Fundamental physical properties. nih.gov

ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles can be predicted to identify potential liabilities early in development. nih.govresearchgate.net

These models use molecular fingerprints and machine learning algorithms trained on large datasets of experimental values to make rapid estimations. nih.govnih.gov

Table 4: Predicted Physicochemical Properties for this compound Note: These values are compiled from various online prediction tools and databases, which may differ slightly.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 240.25 g/mol | Basic molecular property |

| XLogP3 | ~1.9 - 2.1 | Indicates moderate lipophilicity |

| Water Solubility | ~732 mg/L (estimated) | Low to moderate aqueous solubility |

| Polar Surface Area (PSA) | ~55.7 Ų | Suggests good potential for cell membrane permeability |

| Hydrogen Bond Donors | 0 | Cannot donate hydrogen bonds |

| Hydrogen Bond Acceptors | 5 | Can accept hydrogen bonds (at oxygen atoms) |

Applications in Specialized Chemical Research Disciplines Non Clinical Focus

Application as a Synthetic Intermediate in Complex Organic Synthesis

The structural framework of Ethyl 2,4,5-trimethoxybenzoate, characterized by its ester functional group and three methoxy (B1213986) substituents, provides a versatile platform for constructing more complex molecular architectures. This makes it a significant intermediate in the field of organic synthesis.

Precursor for the Synthesis of Heterocyclic Scaffolds (e.g., quinoxalines)

While trimethoxy-substituted phenyl rings are integral components in a variety of heterocyclic structures, including quinoxalines, specific documented examples detailing the direct use of this compound as a starting material for the synthesis of quinoxalines are not extensively reported in the available literature. Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, and their synthesis is a significant area of research nih.gov. Typically, quinoxaline synthesis involves the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. The 2,4,5-trimethoxy substitution pattern could theoretically be incorporated into a quinoxaline scaffold, but direct synthetic routes employing this compound for this purpose require further investigation. Research has shown the synthesis of related complex structures, such as imidazo[1,2-a]quinoxaline derivatives, which utilize a 3,4,5-trimethoxyphenyl precursor, highlighting the utility of the trimethoxybenzene moiety in building such heterocyclic systems.

Building Block for Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials nih.govnih.gov. This approach is valued for its atom economy, time and resource efficiency, and its ability to rapidly generate libraries of structurally diverse molecules nih.govresearchgate.net. These reactions are pivotal in drug discovery and medicinal chemistry researchgate.net. Although the ester and methoxy groups of this compound offer potential reactivity for participation in MCRs, specific examples of its application as a primary building block in such reactions are not prominently featured in current scientific literature. The development of novel MCRs is an active area of research, and the potential for incorporating this compound into new synthetic methodologies remains an area for exploration researchgate.net.

Utility in the Synthesis of Analogs of Natural Products

Trimethoxy-substituted aromatic rings are a common motif in a wide array of natural products with significant biological activities. Consequently, synthetic precursors containing this feature are invaluable in the synthesis of natural product analogs for structure-activity relationship studies. The related compound, 3,4,5-Trimethoxybenzoic Acid, is recognized as a versatile chemical intermediate for synthesizing various natural product analogues and complex organic molecules with notable biological activities mdpi.com.

For instance, research into the synthesis of analogues of piplartine, a natural product with various reported biological activities, has utilized derivatives of 3,4,5-trimethoxybenzoic acid. In one study, benzyl (B1604629) 3,4,5-trimethoxybenzoate (B1228286) was synthesized and evaluated for its antileishmanial activity, demonstrating the utility of trimethoxybenzoate esters in modifying natural product structures to enhance or explore their therapeutic potential semanticscholar.org. This highlights the role of this class of compounds as key building blocks in medicinal chemistry and natural product synthesis.

Contributions to Materials Science and Advanced Functional Materials Development

The application of this compound in the field of materials science and the development of advanced functional materials is not well-documented in the available scientific literature. Research in materials science often leverages organic molecules with specific electronic and structural properties to create polymers, dyes, or other functional materials. For example, 1,3,5-trimethoxybenzene (B48636) has been utilized as a derivatizing agent in analytical chemistry for quantifying aqueous species rsc.orgresearchgate.net. While the specific contribution of this compound is not established, the broader class of substituted aromatic compounds remains a fertile ground for the discovery of new materials with novel properties.

Biologically Oriented Chemical Research (In Vitro and Mechanistic Studies)

In the realm of non-clinical, biologically oriented research, derivatives of trimethoxybenzene are investigated for their potential to interact with biological targets such as enzymes. These in vitro studies are crucial for understanding the molecular basis of biological activity and for the early-stage discovery of new bioactive compounds.

In Vitro Enzyme Inhibition Studies (e.g., tyrosinase inhibition by trimethoxybenzene derivatives)

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for agents used in cosmetics for skin whitening and in medicine to treat hyperpigmentation disorders nih.govrsc.org. Various natural and synthetic compounds are screened for their ability to inhibit this enzyme.

Research has shown that compounds containing methoxy substitutions can be potent tyrosinase inhibitors. For example, (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one was found to have a greater inhibitory effect on tyrosinase than the well-known inhibitor, kojic acid nih.gov. Another study on methoxy-substituted tyramine derivatives identified compounds with exceptionally high inhibitory activity against mushroom tyrosinase, with IC50 values in the nanomolar range, significantly more potent than kojic acid mdpi.com.

The inhibitory potential of various compounds against tyrosinase is typically quantified by their half-maximal inhibitory concentration (IC50) value. A lower IC50 value indicates greater potency. The table below presents the IC50 values for several compounds against mushroom tyrosinase, illustrating the range of activities observed.

| Compound | IC50 Value (μM) | Inhibition Type |

|---|---|---|

| Compound 3b (hydroquinone-benzoyl ester analog) | 0.18 ± 0.06 | Mixed |

| Compound 1b (trifluoromethyl-benzothiazole derivative) | 0.2 ± 0.01 | Competitive |

| (Z)-2-(3,4-Dihydroxybenzylidene)benzo mdpi.comnih.govimidazo[2,1-b]thiazol-3(2H)-one | 3.05 ± 0.95 | Competitive |

| 7,3',4'-trihydroxyisoflavone | 5.23 ± 0.6 | Not Specified |

| Kojic Acid (Reference) | Varies (e.g., >10) | Competitive |

This table presents a selection of tyrosinase inhibitors and their reported IC50 values for comparison. The specific inhibitory activity of this compound has not been detailed in these studies, but the data for related methoxy- and hydroxy-substituted aromatic compounds suggest that the trimethoxybenzene scaffold is a promising area for investigation in the context of enzyme inhibition.

Cellular Pathway Modulation Investigations (e.g., melanogenesis inhibition in cell lines)

Research into the biological activities of trimethoxybenzene derivatives has revealed their potential to modulate cellular pathways, such as melanogenesis. While direct studies on this compound are not extensively documented in this context, research on its positional isomer, ethyl 3,4,5-trimethoxybenzoate (ETB), provides valuable insights. A study investigating the effects of various trimethoxybenzene derivatives on melanogenesis in α-melanocyte-stimulating hormone (α-MSH)-stimulated B16F10 melanoma cells demonstrated that these compounds can decrease melanin production .

The inhibitory effects of these derivatives on α-MSH-induced cellular tyrosinase activity were shown to be dose-dependent . Tyrosinase is a key enzyme in the melanin synthesis pathway, and its inhibition is a primary target for agents that aim to reduce pigmentation. The study found that all tested trimethoxybenzene derivatives, including ETB, exhibited inhibitory effects on melanin production in the melanoma cell line . Specifically, another derivative, ethyl 3,4,5-trimethoxycinnamate (ETC), showed a strong inhibitory effect at half the concentration of the other derivatives, highlighting the impact of structural modifications on biological activity .

These findings suggest that the trimethoxybenzoyl scaffold, as present in this compound, is a promising pharmacophore for the development of novel hypopigmenting agents. The modulation of the melanogenesis pathway by these compounds underscores their potential for further investigation in dermatological research, with a focus on understanding the precise molecular mechanisms of action.

Evaluation of Antioxidant Activity in Chemical Assays (e.g., DPPH radical scavenging)

The antioxidant potential of chemical compounds is frequently evaluated using in vitro chemical assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

In the same study that investigated the antimelanogenic effects of trimethoxybenzene derivatives, their antioxidant characteristics were also examined. The derivatives, including ethyl 3,4,5-trimethoxybenzoate, were exposed to the DPPH free radical, and all showed considerable antioxidant activity . Notably, the antioxidant activity of these compounds was reported to be twofold higher than that of arbutin, a well-known hypopigmenting agent with antioxidant properties .

Furthermore, a separate study on 2,4,5-trimethoxy chalcones, which contain the same 2,4,5-trimethoxy substitution pattern on one of the aromatic rings, also evaluated their antioxidant activities. One of the synthesized chalcones exhibited significant free radical scavenging properties in the DPPH assay nih.gov. This indicates that the 2,4,5-trimethoxyphenyl moiety is a key contributor to the antioxidant capacity of these molecules.

The following table summarizes the antioxidant activity of a related trimethoxybenzene derivative compared to a standard.

| Compound | Antioxidant Activity relative to Arbutin |

| Trimethoxybenzene derivatives | 2-fold higher |

Data from a study on trimethoxybenzene derivatives including ethyl 3,4,5-trimethoxybenzoate.

Structure-Activity Relationship (SAR) Derivation for Defined Molecular Targets

The systematic investigation of how chemical structure relates to biological activity is crucial for the rational design of new molecules with desired properties. For compounds related to this compound, structure-activity relationship (SAR) studies have been conducted to elucidate the molecular features that govern their biological effects.

In a study focused on the synthesis and biological evaluation of 2,4,5-trimethoxy chalcones, researchers investigated their anticancer and antioxidant activities nih.gov. The SAR analysis revealed that the presence of electron-donating groups in the para position of the phenyl ring attached to the carbonyl moiety of the chalcone structure resulted in better inhibitory activity against human tumor cell lines nih.gov. This suggests that the electronic properties of the substituents play a critical role in the biological activity of these compounds.

Applications in Analytical Chemistry Method Development

While specific applications of this compound in analytical chemistry method development are not widely reported, structurally similar compounds are utilized in this field. For instance, a novel reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the trace analysis of potential genotoxic impurities in a drug substance orientjchem.org. One of these impurities was ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, a compound that shares the ethyl benzoate (B1203000) core with this compound orientjchem.org.

In this context, the development of a highly selective and sensitive analytical method was crucial for quantifying trace levels of this impurity, which was identified as a potential genotoxic agent orientjchem.org. The method utilized a specific column and electrospray ionization in multiple reaction monitoring (MRM) mode to achieve the required sensitivity and specificity orientjchem.org. This example illustrates how ethyl benzoate derivatives can be the target analytes in the development of sophisticated analytical procedures for quality control in the pharmaceutical industry. The structural similarity suggests that this compound could potentially be used as a reference standard or an internal standard in the development of analytical methods for the quantification of related compounds.

Future Directions and Emerging Research Avenues for Ethyl 2,4,5 Trimethoxybenzoate

Innovation in Green Chemistry Synthesis Routes

The synthesis of aromatic esters is increasingly scrutinized through the lens of green chemistry, which prioritizes the use of renewable resources, minimizes waste, and reduces energy consumption. ijsdr.org Future research on Ethyl 2,4,5-trimethoxybenzoate is likely to focus on developing more environmentally benign synthetic methodologies.

Microwave-Assisted Synthesis: A promising avenue is the adoption of microwave-assisted organic synthesis. This technique has been shown to significantly accelerate reaction times, improve yields, and often reduce the need for harsh solvents in the synthesis of various organic compounds, including esters and heterocyclic compounds. bohrium.comscielo.brresearchgate.net The application of microwave irradiation to the esterification of 2,4,5-trimethoxybenzoic acid with ethanol (B145695) could offer a more energy-efficient and rapid alternative to conventional heating methods. ijsdr.org

Biocatalysis: The use of enzymes, particularly lipases, as catalysts in ester synthesis represents a cornerstone of green chemistry. nih.govmdpi.com Biocatalytic routes offer high selectivity under mild reaction conditions, reducing the formation of byproducts and the need for protecting groups. researchgate.netmonash.educhemeurope.com Future investigations could explore the enzymatic synthesis of this compound using immobilized lipases, which can enhance catalyst stability and reusability. nih.gov The use of microemulsion-based organogels as an immobilization matrix could further enhance the efficiency of such biocatalytic processes. nih.gov

Exploration of Novel Reaction Pathways and Catalytic Applications

The methoxy (B1213986) groups on the aromatic ring of this compound are expected to influence its reactivity, opening up possibilities for novel transformations and catalytic applications.

C-H Activation: A significant area of emerging research is the transition-metal-catalyzed C-H functionalization of arenes. dmaiti.comdiva-portal.org This approach allows for the direct modification of C-H bonds, offering a more atom-economical and efficient route to complex molecules compared to traditional cross-coupling reactions. nih.gov Future studies could explore the palladium-catalyzed C-H activation of this compound to introduce new functional groups at specific positions on the aromatic ring, guided by the electronic and steric effects of the existing substituents. organic-chemistry.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. acs.orgresearchgate.netnih.gov Research into the photocatalytic reactions of this compound could uncover novel reactivity. For instance, photocatalytic reduction of the ester group could provide a greener alternative to traditional metal hydride reagents. sciencedaily.com Furthermore, photocatalysis could be employed for the regioselective functionalization of the aromatic ring. rsc.org

Advancements in High-Throughput Screening for Chemical Libraries

High-throughput screening (HTS) is a crucial technology in drug discovery and materials science, enabling the rapid evaluation of large libraries of chemical compounds for a specific biological activity or physical property. While no specific HTS data for this compound is currently available, its derivatives could be incorporated into chemical libraries for future screening campaigns.

The design of such libraries would benefit from the structural diversity that can be achieved through the novel reaction pathways discussed above. HTS assays could be developed to screen for a variety of biological targets, potentially uncovering new pharmacological applications for this class of compounds.

Integration of Advanced Computational Methods with Experimental Studies

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental design, and elucidating reaction mechanisms.

Predicting Reaction Pathways: Quantum chemical methods can be used to model potential energy surfaces and predict the feasibility of different reaction pathways. chemrxiv.org For this compound, computational studies could be employed to predict the regioselectivity of electrophilic aromatic substitution reactions and to identify the most promising avenues for C-H functionalization. acs.orgsemanticscholar.orgnih.gov

Machine Learning in Catalyst Design: The application of machine learning (ML) in catalysis is a rapidly growing field. acs.orgresearchgate.netresearchgate.net ML models can be trained on existing experimental and computational data to predict catalyst performance and guide the design of new, more efficient catalysts. umich.eduu-tokyo.ac.jp Future research could leverage ML to identify optimal catalysts for the synthesis and functionalization of this compound. acs.orgresearchgate.net

Discovery of Unforeseen Applications in Emerging Technologies

The unique electronic properties imparted by the three methoxy substituents on the aromatic ring of this compound suggest potential applications in materials science and other emerging technologies.

Organic Electronic Materials: Methoxy groups are known to act as electron-donating groups, which can influence the electronic properties of aromatic compounds. wikipedia.org This makes them interesting building blocks for organic electronic materials used in devices such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net The conformation of methoxy groups can significantly impact the electrochemical properties of quinone-based molecules, suggesting that the specific substitution pattern in this compound could lead to interesting electronic behavior. acs.org Future research could explore the synthesis of oligomers and polymers incorporating the 2,4,5-trimethoxybenzoyl moiety for applications in organic electronics. The presence of methoxy groups can enhance the optoelectronic performance of conjugated systems. researchgate.net

Functional Polymers: Benzoate (B1203000) derivatives can be incorporated into polymers to impart specific functionalities. For example, polymers functionalized with hydroxybenzoates have been investigated for their antimicrobial properties. nih.govacs.org By modifying the functional groups on this compound, it could be used as a monomer or a functionalizing agent to create novel polymers with tailored properties for applications in drug delivery or advanced materials. mdpi.comresearchgate.netrsc.org

Q & A

Q. Table 1: Synthesis Comparison

| Method | Reagents | Yield | Purity Considerations |

|---|---|---|---|

| TFAA-mediated () | TFAA, CH₂Cl₂ | 94% | Column chromatography |

| Ethanolysis () | NaOEt, ethanol | ~99% | Recrystallization required |

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Confirm ester linkage and methoxy groups via ¹H/¹³C NMR (e.g., δ ~4.3 ppm for ethyl –CH₂– and ~3.8–3.9 ppm for methoxy groups) .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase C18 columns and UV detection ( recommends statistical validation of retention times) .

- Melting Point Analysis: Compare observed values (e.g., 67–68°C) against literature (72°C) to detect impurities or polymorphs .

Basic: How does the solubility profile of this compound influence its formulation in pharmacological studies?

Methodological Answer:

- Solubility Data (Inferred from ):

- LogP: 1.89 (moderately lipophilic).

- Solubility: Likely soluble in ethanol, DMSO, and dichloromethane; poorly soluble in water.

- Formulation Strategies:

- Use co-solvents (e.g., Cremophor EL) for in vitro assays.

- For in vivo studies, consider nanoemulsions or liposomal encapsulation to enhance bioavailability.

Advanced: How can researchers resolve contradictions in reported melting points for this compound?

Methodological Answer:

Discrepancies (e.g., 67–68°C vs. 72°C ) may arise from:

- Impurities: Purify via repeated recrystallization (ethanol/water) or preparative HPLC.

- Polymorphism: Perform differential scanning calorimetry (DSC) to identify crystalline forms.

- Hydration State: Conduct Karl Fischer titration to rule out moisture content.

Advanced: What mechanistic insights explain the pharmacological activity of this compound derivatives?

Methodological Answer:

- Opiate Receptor Agonism (): A derivative ([2-(dimethylamino)-2-phenylbutyl]-3,4,5-trimethoxybenzoate) modulates gastrointestinal motility via μ-opiate receptor activation.

- Experimental Validation:

- In Vitro: Radioligand binding assays to quantify receptor affinity.

- In Vivo: Measure analgesic effects in rodent models (e.g., tail-flick test).

Advanced: How can researchers validate analytical methods for quantifying this compound in complex matrices?

- Linearity: Test concentrations across 50–150% of expected range (R² > 0.995).

- Precision: Calculate intra-/inter-day RSD (<2% for HPLC).

- Recovery Studies: Spike samples with known quantities and measure extraction efficiency (85–115%).

Q. Table 2: Validation Parameters

| Parameter | Acceptable Criteria | Method |

|---|---|---|

| Linearity | R² ≥ 0.995 | HPLC/UV |

| Precision (RSD) | <2% | Triplicate injections |

| Recovery | 85–115% | Spiked matrix analysis |

Advanced: What strategies enable functionalization of this compound for novel derivatives?

- Acylation: React with benzoyl chlorides in acetone/TEA to form ester derivatives (e.g., 5-hydroxy-4-oxo-2-phenylchroman-7-yl 3,4,5-trimethoxybenzoate).

- Key Steps:

- Anhydrous conditions (0–5°C).

- Monitor by TLC (n-hexane:EtOAc 3:1).

- Purify via flash chromatography (n-hexane:EtOAc 10:1).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.